

Spectroscopic Analysis of 1,4-Dichlorocyclohexane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,4-Dichlorocyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of **1,4-dichlorocyclohexane**, a key chemical intermediate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of **1,4-dichlorocyclohexane** in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for cis- and trans-**1,4-dichlorocyclohexane** are summarized in the tables below, providing a direct comparison between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts and coupling constants are highly sensitive to the stereochemical environment of the protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for **1,4-Dichlorocyclohexane**

Isomer	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
cis	CHCl	~4.3	Multiplet	-
	CH ₂	1.8 - 2.2	Multiplet	-
trans	CHCl	~3.8	Multiplet	-
	CH ₂ (axial)	~2.2	Multiplet	-
	CH ₂ (equatorial)	~1.8	Multiplet	-

Table 2: ¹³C NMR Spectroscopic Data for **1,4-Dichlorocyclohexane**

Isomer	Carbon	Chemical Shift (δ , ppm)
cis	CHCl	~60
	CH ₂	~33
trans	CHCl	~63
	CH ₂	~35

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The C-Cl stretching vibrations are particularly diagnostic for these compounds.

Table 3: Key IR Absorption Frequencies for **1,4-Dichlorocyclohexane**

Isomer	Functional Group	Absorption Range (cm ⁻¹)	Intensity
cis & trans	C-H stretch (alkane)	2850 - 3000	Strong
CH ₂ bend	~1450	Medium	
C-Cl stretch	600 - 800	Strong	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method for the analysis of such compounds. The mass spectra of the cis and trans isomers are very similar due to the formation of common fragment ions.

Table 4: Key Mass Spectral Data (m/z) for **1,4-Dichlorocyclohexane**

Isomer	Molecular Ion [M] ⁺	Base Peak	Major Fragment Ions
cis & trans	152, 154, 156	81	117, 119, 80, 67, 54, 41

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **1,4-dichlorocyclohexane**. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the **1,4-dichlorocyclohexane** isomer is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For a typical ¹H NMR experiment, 16 to 64

scans may be acquired with a relaxation delay of 1-5 seconds. For ^{13}C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

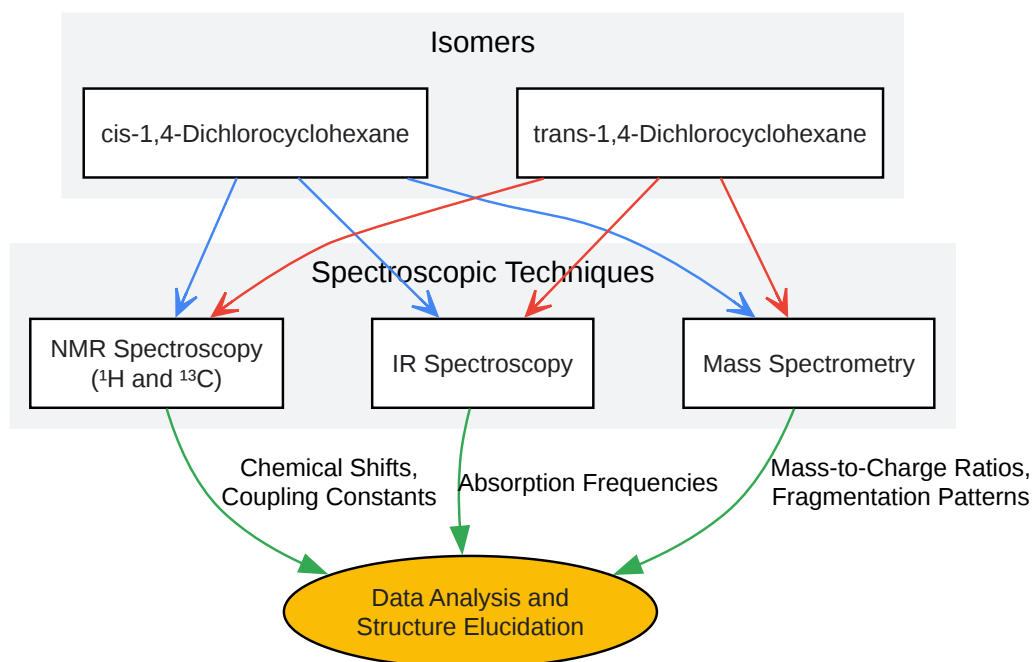
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.

Ionization and Analysis: Electron Ionization (EI) is commonly used, with an electron energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is a plot of the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationship between the isomers of **1,4-dichlorocyclohexane** and the analytical techniques used for their characterization.

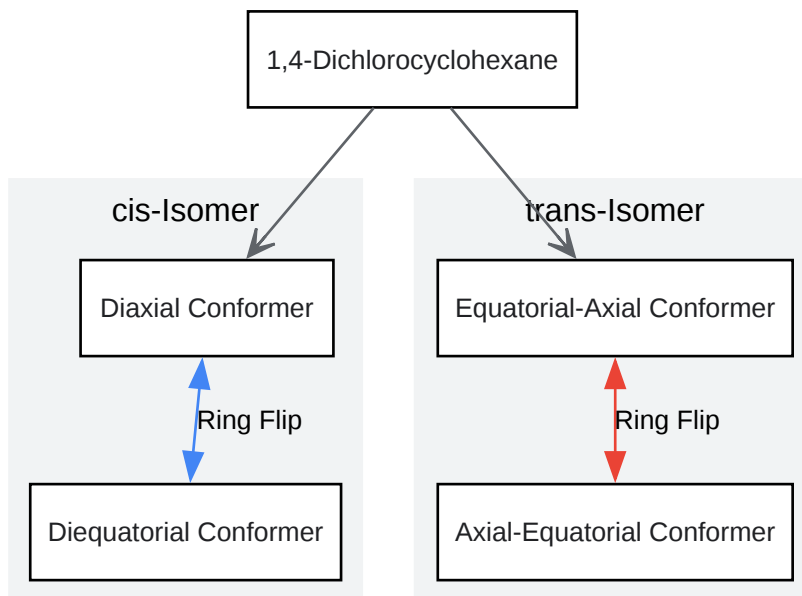
Spectroscopic Analysis of 1,4-Dichlorocyclohexane Isomers



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Spectroscopic workflow for **1,4-dichlorocyclohexane**.

Conformational Isomerism of 1,4-Dichlorocyclohexane



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Conformational isomers of **1,4-dichlorocyclohexane**.

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